3-(Aminomethyl)picolinonitrile 2hcl
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H9Cl2N3 |
|---|---|
Molecular Weight |
206.07 g/mol |
IUPAC Name |
3-(aminomethyl)pyridine-2-carbonitrile;dihydrochloride |
InChI |
InChI=1S/C7H7N3.2ClH/c8-4-6-2-1-3-10-7(6)5-9;;/h1-3H,4,8H2;2*1H |
InChI Key |
YMFCHJWPUARYGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)CN.Cl.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization
Strategies for Picolinonitrile Scaffold Assembly
The formation of the picolinonitrile backbone is a critical initial phase in the synthesis. This can be approached by either introducing the nitrile group onto a pre-existing pyridine (B92270) ring or by constructing the pyridine ring with the nitrile group already incorporated.
One common strategy for synthesizing picolinonitriles involves the introduction of a cyano group onto a pyridine derivative. This can be achieved through several established methods. For instance, the dehydration of a primary amide, such as nicotinamide, using a dehydrating agent like phosphorus pentoxide can yield the corresponding nitrile, 3-cyanopyridine (B1664610). nih.gov Another approach is the Sandmeyer reaction, where an amino-substituted pyridine is converted to a diazonium salt, which is then reacted with a cyanide salt, typically copper(I) cyanide, to introduce the nitrile group. nih.gov The conversion of halogenated pyridines to picolinonitriles via nucleophilic substitution with a cyanide salt is also a viable route. beilstein-journals.org
The synthesis of substituted picolinonitriles, such as 3-hydroxy-4-substituted picolinonitriles, has been achieved through a gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage. nih.gov This method provides a pathway to functionalized picolinonitrile intermediates that could potentially be further elaborated to the target molecule.
Alternatively, the picolinonitrile scaffold can be assembled through cyclization reactions that form the pyridine ring itself. The Hantzsch pyridine synthesis, a classic method, involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia source to form a dihydropyridine, which is then oxidized to the pyridine. chemistrysteps.combldpharm.com By using an aminonitrile as one of the components, this method can be adapted to directly incorporate the nitrile group into the pyridine ring. chemistrysteps.com
Multicomponent reactions (MCRs) offer an efficient approach to constructing complex molecules like substituted pyridines in a single step. bldpharm.com These reactions, by their nature, can be designed to incorporate the necessary functional groups, including the nitrile, from simple starting materials. While specific MCRs leading directly to 3-(aminomethyl)picolinonitrile (B1507792) are not extensively documented, the principles of MCRs suggest this as a potential and atom-economical synthetic strategy.
Installation of the Aminomethyl Moiety
Once the picolinonitrile scaffold is in place, the next critical step is the introduction of the aminomethyl group at the 3-position. This is most commonly achieved through the reduction of the nitrile group or via reductive amination of a corresponding aldehyde.
Reductive amination is a versatile method for forming amines from carbonyl compounds. chemistrysteps.commdpi.comrsc.org In the context of synthesizing 3-(Aminomethyl)picolinonitrile, this would involve the conversion of a precursor, 3-formylpicolinonitrile, into the target amine. The reaction proceeds through the formation of an intermediate imine by reacting the aldehyde with an amine source, followed by reduction. saskoer.ca
The direct reduction of the nitrile group of 3-cyanopicolinonitrile presents a more direct route to 3-(aminomethyl)picolinonitrile. This transformation can be accomplished using various reducing agents.
Catalytic hydrogenation is a widely used method for the reduction of nitriles to primary amines. quora.com A study on the chemoselective hydrogenation of pyridinecarbonitriles over a Pd/C catalyst demonstrated the successful conversion of 3-cyanopyridine to 3-(aminomethyl)pyridine. quora.com By carefully controlling the reaction conditions, specifically the amount of acidic additive (H₂SO₄), the reaction can be tuned to selectively produce either the pyridylmethylamine or the fully hydrogenated piperidylmethylamine. quora.com
| Substrate | Product | Catalyst | Solvent | Additive | Temp. (°C) | Pressure (bar) | Yield (%) | Reference |
| 3-Cyanopyridine | 3-(Aminomethyl)pyridine | Pd/C | Dichloromethane/Water | H₂SO₄ | 30-50 | 6 | 72 | quora.com |
| 4-Cyanopyridine | 4-(Aminomethyl)pyridine | Pd/C | Dichloromethane/Water | H₂SO₄ | 30-50 | 6 | 93 | quora.com |
| 2-Cyanopyridine | 2-(Aminomethyl)pyridine | Pd/C | Dichloromethane/Water | H₂SO₄ | 30-50 | 6 | 57 | quora.com |
Metal hydride reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are also effective for the reduction of nitriles. LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including nitriles, to the corresponding amines. libretexts.orgumsl.eduwipo.int NaBH₄ is a milder reducing agent and is often used in combination with a catalyst, such as cobalt(II) chloride, to facilitate the reduction of nitriles. umsl.edu The choice of reducing agent depends on the other functional groups present in the molecule to ensure chemoselectivity. An unsuccessful attempt to reduce a cyano group in the presence of other functionalities using Pd/C in pyridine highlights the importance of selecting the appropriate catalytic system. google.com
The final step in the synthesis is the formation of the dihydrochloride (B599025) salt. This is typically achieved by treating the free amine with hydrochloric acid in a suitable solvent, leading to the precipitation of 3-(Aminomethyl)picolinonitrile 2HCl. rsc.org
While direct multicomponent reactions (MCRs) for the introduction of an aminomethyl group onto a picolinonitrile are not prominently described in the literature, the principles of MCRs could be applied. For example, a Mannich-type reaction, which is a three-component reaction involving an aldehyde, an amine, and a compound with an active hydrogen, could potentially be adapted. bldpharm.com A one-pot reaction of a 1-amidopyridin-1-ium salt with an aminal has been developed for the synthesis of 3-(aminomethyl)pyridine, showcasing a C3-selective formal C-H activation of pyridine. Such strategies, if applied to a picolinonitrile derivative, could offer a convergent and efficient route to the target compound.
Stereo- and Regioselective Synthesis Considerations
The synthesis of aminomethylpyridines, including 3-(aminomethyl)picolinonitrile, requires careful control to ensure the correct placement of functional groups on the pyridine ring and to manage stereochemical outcomes.
Control of Positional Isomerism on the Pyridine Ring
The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, dictates its reactivity. beilstein-journals.org This inherent property makes the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene (B151609). beilstein-journals.org Functionalization often requires specific strategies to direct incoming groups to the desired positions.
For pyridine derivatives, the C2 and C4 positions are electrophilic, making them primary sites for nucleophilic attack. nih.gov Consequently, achieving substitution at the C3 position often necessitates specialized methods. nih.gov One approach involves the use of biasing functional groups that are electron-withdrawing, Lewis basic, or sterically large to direct metalation and subsequent functionalization. nih.gov Another strategy relies on the dearomatization of the pyridine ring to create intermediates that can then be functionalized at specific positions. nih.govmdpi.com For instance, the formation of 1,2- or 1,4-dihydropyridines allows for the introduction of substituents at positions not readily accessible in the aromatic state. mdpi.com Subsequent oxidation can then restore the aromatic pyridine ring. mdpi.com
In the context of picolinonitrile, the cyano group is an electron-withdrawing group that influences the regioselectivity of further substitutions. The synthesis of specific isomers, such as 3-aminomethyl-4-methylpyridine, has been achieved from starting materials like 4-methylpyridine-3-boronic acid, highlighting the use of pre-functionalized rings to control isomerism. google.com
Diastereoselective and Enantioselective Approaches (where applicable to aminomethylpyridines)
The synthesis of chiral aminomethylpyridines often requires diastereoselective or enantioselective methods, particularly when a stereocenter is present.
Diastereoselective Synthesis: Diastereoselective approaches are crucial when creating a new stereocenter in a molecule that already contains one. High levels of diastereoselectivity have been achieved in the synthesis of complex molecules like quaternary α-amino acids derived from diketopiperazine templates through sequential enolate alkylations. nih.gov Similarly, the synthesis of substituted chromenopyrrolidinones from amino acid-derived nitriles has been accomplished with varying degrees of stereoselectivity. aalto.fi The oxidation of Nα-trityl-tryptophan dipeptide methyl esters to hydroxypyrroloindoline dipeptide methyl esters also proceeds with high diastereoselectivity. thieme-connect.de
Enantioselective Synthesis: Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is often accomplished using chiral catalysts or auxiliaries.
Catalytic Reductions: The enantioselective reduction of trifluoromethyl-substituted imines is a common method for preparing chiral α-trifluoromethyl amines. nih.gov However, the enantioselectivity can be modest with certain catalysts like oxazaborolidines. nih.gov
Asymmetric Hydrogenation: Ruthenium-catalyzed asymmetric hydrogenation has been successfully used to synthesize chiral pyridine–aminophosphine ligands with high yields and excellent enantioselectivities. rsc.org
Alkynylation: Enantioselective alkynylation of isatins and isatin-derived ketimines using terminal alkynes in the presence of a chiral ligand provides access to chiral 3-hydroxy- and 3-aminooxindoles. uva.es
Biocatalysis: Imine reductases (IREDs) have been employed for the enantioselective synthesis of molecules like (S)-3-(4-(trifluoromethyl)phenyl)morpholine on a large scale with high yield and enantioselectivity. digitellinc.com
Brønsted Acid Catalysis: Chiral N-triflyl phosphoramides have been used to catalyze asymmetric iminium ion cyclization reactions, yielding enantiopure 1-aminoindenes. rsc.org
Dihydrochloride Salt Formation and Isolation Strategies
The formation of a dihydrochloride salt, such as this compound, is a common strategy to improve the stability and solubility of amine-containing compounds.
Pyridine and its derivatives are basic and readily form salts with acids. chemicalbook.com The hydrochloride salt of pyridine can be prepared by reacting pyridine with hydrochloric acid. chemicalbook.com This can be achieved through a liquid-liquid synthesis method or a gas-liquid synthesis method, with the latter reportedly providing a higher yield. chemicalbook.com For instance, hydrogen chloride gas can be generated by dripping hydrochloric acid into concentrated sulfuric acid and then introduced into a solution of pyridine in an organic solvent like toluene. google.com
The isolation of pyridine hydrochloride salts often involves crystallization from a suitable solvent system, such as chloroform/ethyl acetate, followed by washing with a less polar solvent like diethyl ether. chemicalbook.com It is important to note that these salts can be hygroscopic. chemicalbook.com
In some cases, the free base needs to be recovered from its salt. This can be accomplished by treating the salt with a base. For example, a pyridine hydrochloride salt can be dissolved in a potassium carbonate solution and then extracted with an organic solvent like ether. sciencemadness.org The organic extracts are then dried and the solvent removed to yield the free pyridine. sciencemadness.org
The formation of a monohydrochloride salt has been confirmed in other complex pyridine derivatives, where X-ray crystallography revealed that protonation occurred on the pyridine nitrogen. nih.gov This salt form exhibited increased water solubility compared to the free base. nih.gov
Catalytic Systems and Reaction Conditions
Catalysis plays a pivotal role in the synthesis and functionalization of pyridine-containing molecules, enabling reactions that would otherwise be difficult to achieve.
Metal-Catalyzed Coupling Reactions for Pyridine Ring Functionalization (e.g., Suzuki-Miyaura coupling analogs)
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of pyridines.
The Suzuki-Miyaura coupling , which typically involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is a widely used method for creating C-C bonds. libretexts.orgyoutube.com This reaction has been successfully applied to the coupling of heteroaromatic compounds, such as reacting a bromoquinoline with a pyridine boronic acid to produce a bipyridine derivative. youtube.com
The general mechanism for the Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species. libretexts.org
Transmetalation: The organoboron compound reacts with the palladium(II) intermediate, with the assistance of a base. libretexts.org
Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the palladium(0) catalyst. libretexts.org
Recent advancements have expanded the scope of Suzuki-Miyaura type reactions. An "aminative Suzuki-Miyaura coupling" has been developed, which joins the Suzuki-Miyaura and Buchwald-Hartwig C-N coupling pathways, allowing for the formation of diaryl amines from the same classes of starting materials. researchgate.netnih.gov This transformation is enabled by a combination of a bulky ancillary phosphine (B1218219) ligand on palladium and an amination reagent. researchgate.netnih.gov
Furthermore, palladium catalysis has been used for the intramolecular C-H arylation of porphyrins, demonstrating the versatility of these catalytic systems in complex molecule synthesis. mdpi.com
Homogeneous and Heterogeneous Catalysis in Aminomethyl Derivatization
Both homogeneous and heterogeneous catalysts are employed in the derivatization of aminomethylpyridines and related structures.
Homogeneous Catalysis: Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity.
Group 3 metal triamido complexes, particularly those of yttrium and gadolinium, have been shown to catalyze the ortho-C–H bond addition of pyridine derivatives to imines, yielding aminomethylated products. acs.orgnih.gov The catalytic activity can be significantly enhanced by the addition of secondary amines. acs.orgnih.gov
Ruthenium-catalyzed asymmetric hydrogenation provides an efficient route to chiral pyridine-aminophosphine ligands under mild conditions. rsc.org
A rhodium-aluminum heterobimetallic catalyst has been used for the selective C2-monoalkylation of pyridines with alkenes. beilstein-journals.org
Iridium complexes have been utilized for the para-selective borylation of pyridines in a cooperative catalytic system with a bulky Lewis acid. beilstein-journals.org
Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of easy separation and reusability.
An iridium catalyst supported on sulfated zirconium oxide has been developed for the dearomative hydroboration of pyridines. nsf.gov This catalyst is moderately active and can be removed by filtration. nsf.gov
The catalytic hydrogenation of a cyano group to an aminomethyl group is a key step in the synthesis of some aminomethyl-pyridines. nih.gov Raney Nickel is a commonly used heterogeneous catalyst for this transformation. nih.gov
The choice between homogeneous and heterogeneous catalysis often depends on the specific reaction, desired selectivity, and practical considerations for product isolation and catalyst recycling.
Reactivity and Mechanistic Investigations of 3 Aminomethyl Picolinonitrile 2hcl
Chemical Transformations of the Aminomethyl Group
The primary amine of the aminomethyl group is a nucleophilic center and is readily susceptible to reactions with various electrophiles. As the compound is supplied as a dihydrochloride (B599025) salt, a base is typically required to liberate the free amine for it to participate in these transformations.
Acylation and Alkylation Reactions
Similarly, the aminomethyl group can undergo alkylation with alkyl halides. For example, reaction with methyl iodide in the presence of a non-nucleophilic base like potassium carbonate would likely lead to the formation of the N-methylated and N,N-dimethylated products. The reaction proceeds via a nucleophilic substitution (SN2) pathway where the amine nitrogen attacks the electrophilic carbon of the alkyl halide dtic.mil. The extent of alkylation (mono- vs. di-alkylation) can often be controlled by the stoichiometry of the alkylating agent and the reaction conditions.
Table 1: Representative Acylation and Alkylation Reactions of Primary Amines
| Reaction | Reagent | Product | Typical Conditions | Representative Yield (%) |
|---|---|---|---|---|
| Acylation | Acetic Anhydride (B1165640) | N-acetyl derivative | Pyridine (B92270), room temperature | >90 |
| Alkylation | Methyl Iodide | N-methyl & N,N-dimethyl derivatives | K₂CO₃, Acetonitrile, reflux | Variable |
Further Nitrogen Functionalization
Beyond simple acylation and alkylation, the aminomethyl nitrogen can participate in a variety of other functionalization reactions. For example, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) would furnish secondary or tertiary amines. This reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ.
Reactivity of the Picolinonitrile Moiety
The picolinonitrile portion of the molecule is characterized by the electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen. This influences the reactivity of both the nitrile carbon and the aromatic ring itself.
Nucleophilic Reactions at the Nitrile Carbon
The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), are expected to add to the carbon-nitrogen triple bond. The initial addition forms an imine anion intermediate, which upon acidic workup, hydrolyzes to a ketone saskoer.camsu.eduyoutube.comlibretexts.org. For example, reaction with methylmagnesium bromide followed by hydrolysis would be predicted to yield 3-(1-iminoethyl)picolinonitrile, which would then hydrolyze to 3-acetylpicolinonitrile.
Table 2: Expected Products from Nucleophilic Addition to the Nitrile Group
| Nucleophile | Intermediate | Final Product (after hydrolysis) |
|---|---|---|
| CH₃MgBr | Imine anion | 3-Acetylpicolinonitrile |
| PhLi | Imine anion | 3-Benzoylpicolinonitrile |
Hydrolysis and Related Transformations
The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. The hydrolysis of the closely related 3-cyanopyridine (B1664610) has been extensively studied and serves as a good model. Acid-catalyzed hydrolysis typically proceeds via initial protonation of the nitrile nitrogen, followed by attack of water to form an imidic acid, which then tautomerizes to the amide. Further hydrolysis of the amide yields the carboxylic acid. Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. The reaction conditions can often be controlled to selectively yield either the picolinamide (B142947) or the picolinic acid derivative. For instance, enzymatic hydrolysis has been shown to be a highly selective method for converting 3-cyanopyridine to nicotinamide.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). Furthermore, the presence of the electron-withdrawing nitrile group at the 2-position further deactivates the ring. The aminomethyl group at the 3-position, once deprotonated to the free amine, is an activating, ortho-, para-directing group. However, under the strongly acidic conditions often required for EAS reactions, the aminomethyl group will be protonated to an ammonium (B1175870) salt, which is a deactivating, meta-directing group.
Considering the combined electronic effects, electrophilic aromatic substitution on 3-(aminomethyl)picolinonitrile (B1507792) is expected to be challenging and require harsh reaction conditions. If the reaction were to proceed, the substitution pattern would be influenced by the directing effects of the existing substituents. The nitrile group directs incoming electrophiles to the meta position (C5), while a protonated aminomethyl group would also direct to the meta position (C5). Therefore, any successful electrophilic substitution would be strongly favored at the C5 position. Common EAS reactions include nitration (using a mixture of nitric and sulfuric acid) and halogenation (using a halogen with a Lewis acid catalyst) masterorganicchemistry.comnih.govchemrxiv.orgchemrxiv.orgnih.govresearchgate.netntnu.no. It is important to note that under strongly acidic nitrating conditions, the pyridine nitrogen itself can be protonated, further deactivating the ring.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagents | Expected Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-(Aminomethyl)-5-nitropicolinonitrile |
| Bromination | Br₂, FeBr₃ | 5-Bromo-3-(aminomethyl)picolinonitrile |
Theoretical and Computational Elucidation of Reaction Mechanisms
The study of chemical reactions at a molecular level is greatly enhanced by the use of theoretical and computational methods. mdpi.combu.edu These approaches allow for the detailed exploration of reaction pathways, the identification of transient species like transition states, and the calculation of energetic barriers, providing insights that are often difficult to obtain through experimental means alone. aps.org For a molecule such as 3-(Aminomethyl)picolinonitrile, computational chemistry can predict its reactivity and the most likely mechanisms for its transformations.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure and reactivity of molecules. chemrxiv.orgeurjchem.com By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), it is possible to model the potential energy surface of a reaction and locate the stationary points, which correspond to reactants, intermediates, transition states, and products. nih.gov This information is fundamental to understanding the reaction mechanism.
The transition state (TS) is a critical point on the potential energy surface that represents the highest energy barrier along the reaction coordinate. Its structure and energy determine the feasibility and rate of a chemical reaction. In a hypothetical nucleophilic attack on the aminomethyl group of 3-(Aminomethyl)picolinonitrile, the transition state would involve the simultaneous formation of a new bond with the incoming nucleophile and the breaking of the bond with the leaving group.
Computational analysis of the transition state provides key information about the geometry of this fleeting species. For instance, in a concerted reaction mechanism, the bond lengths and angles of the atoms directly involved in the transformation will be intermediate between those of the reactants and the products. nih.gov Frequency calculations are performed to characterize the transition state; a genuine TS is identified by the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.
Below is a hypothetical data table illustrating the key geometric parameters of a calculated transition state for a nucleophilic substitution reaction involving 3-(Aminomethyl)picolinonitrile and a generic nucleophile (Nu⁻).
| Parameter | Reactant Complex (Å) | Transition State (Å) | Product Complex (Å) |
| C-N (aminomethyl) Bond Length | 1.47 | 1.85 | 2.50 (dissociated) |
| C-Nu Bond Length | 2.80 | 1.95 | 1.45 |
| N-C-C Angle (picoline ring) | 110.5° | 108.2° | 109.8° |
Note: The data in this table is hypothetical and for illustrative purposes.
The following table presents a hypothetical energy profile for the nucleophilic substitution reaction of 3-(Aminomethyl)picolinonitrile.
| Species | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous |
| Reactants | 0.0 | 0.0 |
| Transition State | +25.3 | +22.1 |
| Products | -10.8 | -15.2 |
Note: The data in this table is hypothetical and for illustrative purposes.
From this hypothetical data, the activation energy in the gas phase is 25.3 kcal/mol, while in an aqueous solvent, it is lowered to 22.1 kcal/mol, suggesting that the reaction is faster in a polar solvent. The reaction is exothermic in both phases. This type of computational data is invaluable for predicting reaction outcomes and optimizing reaction conditions.
Coordination Chemistry of 3 Aminomethyl Picolinonitrile 2hcl As a Ligand
Ligand Design and Donor Atom Characterization
The structure of 3-(Aminomethyl)picolinonitrile (B1507792), featuring a pyridine (B92270) ring, an aminomethyl group, and a nitrile group, makes it a compelling ligand in coordination chemistry. The spatial arrangement and electronic properties of its nitrogen donor atoms dictate its interaction with metal centers.
Denticity and Chelating Modes (Pyridyl-N, Amine-N, Nitrile-N)
3-(Aminomethyl)picolinonitrile possesses three potential nitrogen donor atoms: the pyridine ring nitrogen (N-pyridyl), the primary amine nitrogen (N-amine), and the nitrile nitrogen (N-nitrile). This arrangement allows for multiple coordination modes, primarily acting as a bidentate or potentially a tridentate ligand.
The most common chelation mode involves the formation of a stable five-membered ring through coordination of the pyridyl nitrogen and the amine nitrogen to a metal center. This bidentate N,N'-chelation is a well-established motif in ligands based on bis(2-picolyl)amine and related structures. rsc.org The resulting complexes often exhibit defined stereochemistry. rsc.org The amine and pyridine groups are considered effective donors for a wide range of metal ions. nih.govwikipedia.org
The nitrile group (-C≡N) can also participate in coordination, which would allow the ligand to act in a tridentate fashion. However, the nitrile nitrogen is a weaker Lewis base compared to the pyridine and amine nitrogens. Its involvement is often observed as a bridging ligand between two metal centers or as a terminal ligand, sometimes displacing weaker solvent ligands. The coordination of the nitrile group can be influenced by the nature of the metal ion and the reaction conditions. Studies on related nitrile-containing ligands show that the nitrile group can coordinate to metal ions, although this interaction might be weaker than that of the amine or pyridine moieties.
Conformational Flexibility and Steric Effects on Metal Binding
The conformational flexibility of 3-(Aminomethyl)picolinonitrile is a key factor in its coordination behavior. The ligand is not fully rigid; rotation can occur around the single bond connecting the aminomethyl group to the pyridine ring. This flexibility allows the ligand to adapt its conformation to suit the preferred coordination geometry of different metal ions. nih.gov For instance, it can accommodate the tetrahedral, square planar, or octahedral geometries typically favored by transition metals. libretexts.orglibretexts.org
Studies on similar picolinic acid derivatives and substituted terpyridines demonstrate that even small changes to substituents on the pyridine ring can induce significant conformational changes. nih.govresearchgate.netmdpi.com This adaptability allows the ligand to minimize steric hindrance and optimize its binding to the metal center. mdpi.com The steric profile of the ligand can influence the final structure of the metal complex, including its stoichiometry and coordination number. The interplay between the ligand's inherent flexibility and the steric demands of the metal's coordination sphere is crucial in determining the architecture of the resulting complex. nih.govmdpi.com
Synthesis of Metal Complexes
The synthesis of metal complexes using 3-(Aminomethyl)picolinonitrile typically involves reacting the ligand (often in its deprotonated form) with a suitable metal salt in an appropriate solvent.
Complexation with Transition Metal Ions (e.g., d-block elements)
Transition metals from the d-block are prime candidates for complexation with 3-(Aminomethyl)picolinonitrile due to their varied coordination preferences and electronic properties. The synthesis of such complexes is generally achieved by mixing the ligand and a transition metal salt (e.g., chlorides, nitrates, acetates) in a solvent like ethanol (B145695) or methanol, sometimes with gentle heating. nih.govnih.gov
Based on analogous aminopyridine and picolylamine ligands, complexes with metals like copper(II), nickel(II), cobalt(II), and zinc(II) can be readily formed. rsc.orgscirp.org The resulting geometries are dependent on the metal ion and the stoichiometry of the reaction. For example, Cu(II) might form square planar or distorted octahedral complexes, while Zn(II) and Co(II) could adopt tetrahedral or octahedral geometries. nih.govscirp.org The ligand's ability to form stable chelate rings is a strong driving force for complex formation. mdpi.com The synthesis can yield discrete mononuclear or binuclear complexes, as well as coordination polymers, depending on the reaction conditions and the metal-to-ligand ratio. nih.govmdpi.com
Complexation with Main Group and Lanthanide Metal Ions
While less common than with transition metals, complexation with main group and lanthanide ions is also feasible. Main group metals like Sn(II) and Cd(II) have been shown to form complexes with similar N,S-donor ligands. nih.govnih.gov The coordination chemistry of main group elements is diverse, with the lighter elements of groups 15 and 16 often acting as donor atoms. researchgate.net
Lanthanide ions (Ln³⁺) are known for their high and variable coordination numbers (often 8 or 9, but can range higher) and preference for hard donor atoms like oxygen and nitrogen. libretexts.orglibretexts.org The synthesis of lanthanide complexes with 3-(Aminomethyl)picolinonitrile would likely involve reacting a lanthanide salt (e.g., La³⁺, Eu³⁺, Yb³⁺) with the ligand in a suitable solvent. mdpi.comresearchgate.net The resulting complexes may also incorporate solvent molecules or counter-ions in the coordination sphere to satisfy the lanthanide ion's high coordination number. researchgate.netnih.govrsc.org The luminescent properties of lanthanide ions like Eu³⁺ and Tb³⁺ make their complexes with organic ligands like this one interesting for potential applications in materials science. mdpi.com
Advanced Spectroscopic and Structural Characterization Techniques
Diffraction-Based Structural Analysis
Diffraction techniques are indispensable for mapping atomic positions in a crystalline solid, providing definitive evidence of molecular geometry, conformation, and intermolecular interactions.
Research Findings:
A thorough search of crystallographic databases reveals that a single crystal X-ray diffraction study for 3-(Aminomethyl)picolinonitrile (B1507792) 2HCl has not been publicly reported. Therefore, specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available. However, based on the known chemical structure, an SCXRD analysis would be expected to provide precise measurements of the pyridine (B92270) ring planarity, the C-C and C-N bond lengths within the picolinonitrile moiety, and the torsion angles associated with the aminomethyl group. Furthermore, it would definitively map the hydrogen bonding interactions involving the ammonium (B1175870) and chloride ions, which are crucial for understanding the crystal packing and solid-state stability.
Expected Crystallographic Data from SCXRD:
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |
| Bond Lengths (Å) | C-C, C-N, C-H, N-H |
| Bond Angles (°) | Angles between bonded atoms |
| Torsion Angles (°) | Dihedral angles defining conformation |
| Hydrogen Bonding Geometry | Donor-Acceptor distances and angles |
Powder X-ray Diffraction (PXRD) is a versatile technique used to identify crystalline phases and analyze the structural properties of a bulk powder sample. rigaku.com Unlike SCXRD, which requires a single crystal, PXRD can be performed on a polycrystalline material. The resulting diffractogram, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. nih.gov It is widely used for phase identification, purity assessment, and the determination of unit cell parameters. rigaku.comnih.gov
Research Findings:
No published Powder X-ray Diffraction patterns for 3-(Aminomethyl)picolinonitrile 2HCl were found in the available literature. A PXRD analysis would be instrumental in characterizing the bulk material, for instance, to confirm batch-to-batch consistency in a manufacturing setting or to study potential polymorphism. Each polymorph of a compound will produce a distinct PXRD pattern.
Hypothetical PXRD Data Table:
This table illustrates the type of data that would be obtained from a PXRD experiment. The peak positions (2θ) and their relative intensities are characteristic of the compound's crystal structure.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 85 |
| 15.2 | 5.82 | 100 |
| 20.8 | 4.27 | 60 |
| 25.1 | 3.54 | 75 |
| 30.5 | 2.93 | 40 |
Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The absorption or scattering of electromagnetic radiation at specific frequencies corresponds to the vibrations of specific chemical bonds and functional groups, providing a molecular fingerprint.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule. ufl.edu It operates on the principle that chemical bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that correspond to its natural vibrational modes. ufl.edu An FT-IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where peaks indicate the presence of specific functional groups. vscht.cz
Research Findings:
Specific FT-IR spectra for this compound are not available in the public domain. However, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule: an aminomethyl group (as an ammonium salt), a picolinonitrile moiety (a pyridine ring with a nitrile group), and aromatic C-H bonds.
Predicted FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3100 - 3000 | Aromatic C-H | Stretching |
| ~2230 | -C≡N (Nitrile) | Stretching |
| 1600 - 1450 | Aromatic C=C and C=N | Ring Stretching |
| 3000 - 2800 | -NH₃⁺ (Ammonium) | Stretching |
| 1600 - 1500 | -NH₃⁺ (Ammonium) | Asymmetric Bending |
| 1500 - 1400 | -NH₃⁺ (Ammonium) | Symmetric Bending |
The nitrile (-C≡N) stretching vibration is expected to appear as a sharp, medium-intensity band in the region of 2200-2260 cm⁻¹. masterorganicchemistry.com The presence of the ammonium group (-NH₃⁺) would be indicated by broad absorption bands in the 2800-3000 cm⁻¹ region due to N-H stretching, as well as bending vibrations around 1500-1600 cm⁻¹. Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹, while the characteristic pyridine ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. vscht.cz
Raman spectroscopy is a light scattering technique that provides information about the vibrational, rotational, and other low-frequency modes in a molecule. nih.gov It is complementary to FT-IR spectroscopy. While FT-IR relies on the absorption of light by vibrating dipoles, Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser. nih.gov Bonds that are non-polar or have weak dipole moments often produce strong signals in Raman spectra, while they may be weak or absent in FT-IR.
Research Findings:
There are no published Raman spectra specifically for this compound. A Raman analysis would be particularly useful for observing the nitrile and aromatic ring vibrations, as these are often strong Raman scatterers.
Expected Raman Shifts:
| Raman Shift (cm⁻¹) | Functional Group | Vibrational Mode |
| 3100 - 3050 | Aromatic C-H | Stretching |
| ~2230 | -C≡N (Nitrile) | Stretching |
| 1610 - 1580 | Pyridine Ring | Quadrant Stretching |
| ~1000 | Pyridine Ring | Ring Breathing |
The symmetric stretching of the nitrile group would be expected to give a strong and sharp peak around 2230 cm⁻¹. The breathing mode of the pyridine ring, a symmetric expansion and contraction of the ring, typically gives a strong Raman signal around 1000 cm⁻¹.
Electronic Spectroscopy
Electronic spectroscopy, which includes Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the types of electronic systems present, particularly conjugated π-systems.
Research Findings:
Anticipated UV-Vis Absorption Data:
| Transition | Expected λmax (nm) | Chromophore |
| π → π | ~260 - 280 | Pyridine Ring |
| n → π | ~270 - 300 | Pyridine Ring |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. For aromatic and heterocyclic compounds like 3-(Aminomethyl)picolinonitrile, the absorption bands are typically associated with π → π* and n → π* transitions of the pyridine ring and the nitrile group.
While UV-Vis spectroscopy is a standard method for characterizing such compounds, specific experimental data detailing the maximum absorption wavelengths (λmax) and molar absorptivity coefficients (ε) for this compound are not available in the public scientific literature based on the conducted searches. Such data, if available, would provide insights into the electronic structure and concentration of the compound in solution.
Photoluminescence (PL) Spectroscopy
Photoluminescence (PL) spectroscopy is a technique that measures the light emitted by a substance after it has absorbed photons. This emission, often in the form of fluorescence or phosphorescence, occurs as excited electrons relax to their ground state. The resulting spectrum, which shows emission intensity versus wavelength, is a molecular fingerprint that can reveal information about the electronic structure, molecular environment, and purity of a compound.
For a compound like 3-(Aminomethyl)picolinonitrile, PL spectroscopy could potentially characterize its emissive properties, which are influenced by the pyridine and nitrile functionalities. However, specific photoluminescence data, including excitation and emission spectra or quantum yields for this compound, have not been reported in the available scientific research.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) for Structure Elucidation and Protonation Studies
Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each type, and their connectivity. The spectrum displays signals (resonances) at different chemical shifts (δ), with the area under each signal (integration) corresponding to the number of protons it represents. The splitting pattern (multiplicity) of a signal, governed by the coupling constant (J), reveals the number of neighboring protons.
For this compound, a ¹H NMR spectrum would be expected to show distinct signals for the aminomethyl (-CH₂NH₂-) protons and the three aromatic protons on the picolinonitrile ring. Protonation studies, by varying the pH, would show shifts in the signals of protons near the basic nitrogen atoms, providing information on the pKa values and the sites of protonation. Despite its utility, specific experimental ¹H NMR spectral data (chemical shifts, coupling constants, and integrations) for this compound are not documented in the available literature.
Carbon-13 NMR (¹³C NMR)
A ¹³C NMR spectrum of 3-(Aminomethyl)picolinonitrile would be expected to display signals corresponding to the aminomethyl carbon, the nitrile carbon, and the six carbons of the pyridine ring. However, specific, publicly accessible ¹³C NMR data for this compound could not be located.
Heteronuclear NMR (e.g., ¹⁵N NMR)
Nitrogen-15 (¹⁵N) NMR is a specialized technique that directly probes the nitrogen atoms within a molecule. Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, these experiments are less common and often require isotopic enrichment or advanced techniques for detection. ¹⁵N NMR is highly sensitive to the chemical environment of nitrogen, making it useful for studying pyridinic, aminic, and nitrile groups.
A ¹⁵N NMR spectrum of 3-(Aminomethyl)picolinonitrile would provide direct information on the electronic states of the three distinct nitrogen atoms: the pyridine ring nitrogen, the aminomethyl nitrogen, and the nitrile nitrogen. This could be particularly insightful for studying protonation equilibria. Nevertheless, there is no published ¹⁵N NMR data available for this compound.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., ESI-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar, thermally labile molecules, making it suitable for analyzing compounds like this compound.
An ESI-MS analysis would confirm the molecular weight of the compound, typically by observing the protonated molecular ion [M+H]⁺. Further analysis using tandem mass spectrometry (MS/MS) would involve fragmenting this ion to produce a characteristic pattern of daughter ions, which helps to confirm the molecular structure. While ESI-MS is a standard characterization method, specific mass spectral data, including the m/z of the parent ion and fragmentation patterns for 3-(Aminomethyl)picolinonitrile, are not reported in the reviewed scientific sources.
Surface-Sensitive Spectroscopies
Surface-sensitive spectroscopic techniques are instrumental in determining the elemental and chemical composition of the near-surface region of a material.
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that provides quantitative information on the elemental composition and chemical states of the elements within the top 1-10 nanometers of a sample's surface. uni-muenchen.de The principle involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. uni-muenchen.de The kinetic energy of these photoemitted electrons is measured, and from this, the binding energy of the electrons can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. uni-muenchen.de Furthermore, small shifts in these binding energies, known as chemical shifts, provide information about the chemical environment and oxidation state of the atoms. uni-muenchen.de
For "this compound," an XPS analysis would be expected to identify the constituent elements: carbon (C), nitrogen (N), and chlorine (Cl). High-resolution scans of the C 1s, N 1s, and Cl 2p regions would provide insight into the different chemical environments of these atoms within the molecule. For instance, the C 1s spectrum could be deconvoluted to distinguish between the carbon atoms in the pyridine ring, the nitrile group (-C≡N), and the aminomethyl group (-CH2NH2). Similarly, the N 1s spectrum would be expected to show distinct peaks for the nitrogen in the pyridine ring, the nitrile group, and the protonated amino group (-NH3+), as well as the counter-ion. The Cl 2p spectrum would confirm the presence of chloride ions from the dihydrochloride (B599025) salt.
Illustrative XPS Data for this compound
| Core Level | Expected Binding Energy (eV) | Inferred Chemical State |
| C 1s | ~284.8 | C-C, C-H (adventitious carbon) |
| ~285.5 | C-N (aminomethyl) | |
| ~286.5 | C-N (pyridine ring) | |
| ~287.0 | C-CN (pyridine ring) | |
| ~288.0 | -C≡N (nitrile) | |
| N 1s | ~399.0 | -C≡N (nitrile) |
| ~400.0 | C-N (pyridine ring) | |
| ~401.5 | -NH3+ (protonated amine) | |
| Cl 2p | ~198.5 (2p3/2), ~200.1 (2p1/2) | Cl- (chloride ion) |
Note: The binding energy values are approximate and can vary depending on the instrument calibration and the specific chemical environment.
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.org It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). The technique relies on the interaction of an electron beam with the sample, which excites electrons in the atoms and causes them to be ejected from their inner shells. wikipedia.org When an electron from a higher energy shell fills the vacancy, an X-ray is emitted. wikipedia.org The energy of this X-ray is characteristic of the element from which it was emitted. wikipedia.org By detecting and analyzing the energy of the emitted X-rays, EDS can determine the elemental composition of the sample. wikipedia.orgmemphis.edu
An EDS analysis of "this compound" would provide a qualitative and semi-quantitative elemental composition of the sample. The resulting spectrum would show peaks corresponding to carbon, nitrogen, and chlorine, confirming the presence of these elements. The relative heights of the peaks can be used to estimate the atomic percentages of each element, which can then be compared to the theoretical elemental composition calculated from the chemical formula (C7H10Cl2N4). This would be a valuable tool for verifying the purity and stoichiometry of the synthesized compound.
Illustrative EDS Data for this compound
| Element | Theoretical Atomic % | Expected EDS Atomic % |
| Carbon (C) | 38.89 | 37-41 |
| Nitrogen (N) | 25.93 | 24-28 |
| Chlorine (Cl) | 35.18 | 33-37 |
Note: Expected EDS atomic percentages are illustrative and can be influenced by sample preparation, surface topography, and the presence of light elements which are less accurately quantified by EDS.
X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful technique for probing the local atomic structure and electronic state of a specific element within a material. xrayabsorption.orgresearchgate.netwikipedia.org The technique involves measuring the X-ray absorption coefficient of a material as a function of X-ray energy, typically at and above a core-level absorption edge of a selected element. xrayabsorption.orgresearchgate.net The resulting spectrum is divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). researchgate.netwikipedia.org The XANES region provides information on the oxidation state and coordination geometry of the absorbing atom, while the EXAFS region contains information about the number, type, and distance of neighboring atoms. researchgate.net
A hypothetical XAFS study of "this compound" could be performed at the N K-edge or the Cl K-edge. Analysis of the N K-edge XANES could help to differentiate the electronic environments of the three distinct nitrogen atoms (pyridine, aminomethyl, and nitrile). The EXAFS region could potentially provide information about the bond lengths between the nitrogen atoms and their neighboring carbon atoms. Similarly, a Cl K-edge XAFS study would provide information about the local environment of the chloride counter-ions, including their coordination and distance to the protonated aminomethyl and pyridinium (B92312) groups.
Electron Microscopy for Morphology and Microstructure
Electron microscopy techniques utilize a beam of electrons to generate high-resolution images of a sample's morphology and microstructure, far exceeding the resolution of conventional light microscopes.
Scanning Electron Microscopy (SEM) is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. The most common signals detected are secondary electrons, which produce images of the surface morphology, and backscattered electrons, which can provide information about the elemental contrast.
An SEM analysis of a solid sample of "this compound" would reveal the morphology of the crystals or particles. This would include information on their size, shape, and surface texture. For instance, SEM images could show whether the compound crystallizes as needles, plates, or irregular aggregates. This information is valuable for understanding the physical properties of the solid material, such as its flowability and dissolution characteristics. High-resolution SEM can also reveal details about the surface features of the crystals, such as steps, kinks, and defects. nih.gov
Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a sample to form an image. nih.gov The sample must be sufficiently thin to allow the electrons to pass through it. As the electrons pass through the sample, they are scattered, and this scattering is used to form an image. TEM can provide much higher resolution images than SEM, allowing for the visualization of features at the nanoscale and even the atomic level. nih.govkaust.edu.sa
For "this compound," TEM could be used to study the internal structure of the crystals. If the compound forms nanocrystals or if a thin section of a larger crystal can be prepared, TEM could reveal information about the crystal lattice, including the arrangement of molecules. Selected Area Electron Diffraction (SAED), a technique available in TEM, could be used to determine the crystal structure and lattice parameters. High-resolution TEM (HRTEM) could potentially visualize the crystal lattice fringes, providing direct evidence of the crystalline nature of the material. However, organic materials like "this compound" are often sensitive to the high-energy electron beam, which can cause damage to the sample. kaust.edu.sacnr.it Therefore, low-dose imaging techniques would be necessary to minimize beam-induced artifacts. kaust.edu.sa
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to generate topographical images of surfaces at the nanoscale. nih.govprotocols.io For a compound like 3-(Aminomethyl)picolinonitrile, or more commonly, its metal-organic frameworks (MOFs) or coordination polymers, AFM can provide critical information about surface morphology, crystal growth, and the arrangement of molecules on a substrate. nih.govcore.ac.uk
Thermal Analysis Techniques
Thermal analysis techniques are crucial for determining the thermal stability, decomposition pathways, and phase transitions of chemical compounds. These methods measure changes in the physical properties of a substance as a function of temperature. nih.gov For coordination complexes involving ligands like 3-(Aminomethyl)picolinonitrile, these techniques provide insight into the strength of metal-ligand bonds and the role of solvent or water molecules in the crystal structure.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. ijmra.us This technique is used to determine the thermal stability of a compound and to quantify the loss of volatile components such as water, solvents, or ligands. ijmra.usresearchgate.net
When a metal complex of a picolinonitrile-based ligand is analyzed, the TGA curve typically shows distinct steps of mass loss. ijmra.usresearchgate.net The first step often corresponds to the loss of lattice or coordinated water molecules. rsisinternational.org Subsequent steps at higher temperatures indicate the decomposition of the organic ligand, and the final residue is typically a stable metal oxide. nih.govijmra.us The temperature at which decomposition begins is a key indicator of the complex's thermal stability. aristonpubs.com For example, the TGA of a hypothetical Zinc(II) complex with a pyridine-based ligand might show dehydration below 200°C, followed by ligand decomposition between 300°C and 500°C. nih.govscielo.br
Table 1: Representative TGA Decomposition Steps for a Hypothetical Metal-Picolinonitrile Complex
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Assignment |
|---|---|---|---|
| 1 | 100 - 200 | 8.5 | Loss of coordinated water molecules |
| 2 | 300 - 500 | 65.0 | Decomposition of organic ligand |
Note: This table is illustrative and represents typical data for coordination complexes, not specific data for this compound.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.govrsc.org It is used to detect thermal events such as melting, crystallization, and other phase transitions. nih.gov
For a crystalline compound, the DSC thermogram will show an endothermic peak corresponding to its melting point. In coordination polymers, DSC can reveal information about structural rearrangements or the energy required for dehydration. nih.gov For instance, the DSC curve of a cobalt(II) coordination polymer showed an endothermic effect at 170°C corresponding to the release of aqua ligands. nih.gov The enthalpy change associated with these events provides valuable thermodynamic data. nih.gov
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) is similar to DSC but measures the temperature difference between the sample and a reference material as they are heated. researchgate.net DTA curves show peaks corresponding to exothermic (heat-releasing) or endothermic (heat-absorbing) processes.
In the study of coordination compounds, DTA peaks often correspond to the same events seen in TGA and DSC. scielo.br For example, the dehydration of a complex appears as an endothermic peak. mdpi.com The decomposition of the organic ligand is typically an exothermic process due to combustion in an air atmosphere. scielo.br Comparing TGA and DTA curves allows for a comprehensive understanding of the thermal decomposition process, distinguishing between simple mass loss (like volatilization) and chemical reactions (like decomposition). researchgate.netcore.ac.uk
Magnetic Resonance Techniques
Magnetic resonance techniques are essential for studying the magnetic properties of materials, particularly coordination complexes of transition metals with unpaired electrons.
Vibrating Sample Magnetometry (VSM)
Vibrating Sample Magnetometry (VSM) is a technique used to measure the magnetic properties of a material. The sample is vibrated in a uniform magnetic field, which induces a current in a set of pickup coils. This current is proportional to the magnetic moment of the sample.
VSM is particularly useful for characterizing coordination complexes of paramagnetic metal ions like Cobalt(II). rsc.orgrsc.org When 3-(Aminomethyl)picolinonitrile acts as a ligand, it creates a specific coordination environment around the metal center, which dictates the magnetic properties of the resulting complex. rsc.org Magnetic susceptibility measurements performed over a range of temperatures (e.g., 2–300 K) can reveal the nature of magnetic interactions between metal centers. rsc.org For instance, studies on cobalt(II) complexes with pyridine-based ligands have used VSM to investigate magnetic anisotropy and slow magnetic relaxation, which are properties relevant to the development of single-molecule magnets. rsc.orgresearchgate.netnih.gov The data can indicate whether the magnetic centers are isolated (paramagnetic) or if they interact (ferromagnetically or antiferromagnetically). xn--michael-bhme-djb.de
Table 2: Representative Magnetic Data for a Hypothetical Cobalt(II)-Pyridine Complex
| Parameter | Value | Description |
|---|---|---|
| χMT at 300 K (cm³ K mol⁻¹) | 2.85 | Product of molar magnetic susceptibility and temperature, indicative of high-spin Co(II) |
| Weiss Constant (θ) | -5.2 K | Indicates weak antiferromagnetic interactions between Co(II) centers |
Note: This table is illustrative and based on data for similar cobalt(II) coordination polymers rsc.org, not specific data for this compound.
Superconducting Quantum Interference Device (SQUID)
Superconducting Quantum Interference Device (SQUID) magnetometry is an exceptionally sensitive technique for characterizing the magnetic properties of materials. cnrs-imn.fruno.eduuio.no This method can measure minute magnetic moments, making it invaluable for studying the magnetic behavior of coordination complexes that could be formed with this compound. When this ligand coordinates with paramagnetic metal ions, SQUID magnetometry can elucidate the nature and strength of the magnetic interactions between metal centers, mediated by the ligand framework.
In a hypothetical scenario, if 3-(Aminomethyl)picolinonitrile were used as a ligand to synthesize a dinuclear metal complex, SQUID magnetometry could be employed to study its temperature-dependent magnetic susceptibility. The data obtained would reveal whether the magnetic coupling between the metal centers is ferromagnetic (spins align in parallel) or antiferromagnetic (spins align antiparallel).
Detailed Research Findings:
A plot of χT versus temperature (where χ is the magnetic susceptibility and T is the temperature) would be characteristic of the magnetic interactions. For a hypothetical dinuclear copper(II) complex of 3-(Aminomethyl)picolinonitrile, a decrease in χT upon cooling would indicate antiferromagnetic coupling between the Cu(II) ions. Conversely, an increase would suggest ferromagnetic coupling. nih.gov
Furthermore, at very low temperatures, features such as a sharp drop in χT can be indicative of zero-field splitting (ZFS), which arises from the interaction of the electron spin with the electric field created by the surrounding ligands. wisc.edunih.gov The magnitude of the magnetic coupling can be quantified by fitting the experimental data to appropriate theoretical models, such as the Heisenberg-Dirac-Van Vleck (HDVV) model for simple dinuclear systems. This would yield a value for the exchange coupling constant, J.
Below is a hypothetical data table representing the kind of results that might be obtained from a SQUID analysis of a dinuclear manganese(II) complex incorporating the 3-(Aminomethyl)picolinonitrile ligand.
| Temperature (K) | Magnetic Field (T) | Molar Susceptibility (χ) (cm³/mol) | χT (cm³·K/mol) |
| 300 | 0.1 | 0.0292 | 8.76 |
| 200 | 0.1 | 0.0425 | 8.50 |
| 100 | 0.1 | 0.0800 | 8.00 |
| 50 | 0.1 | 0.1429 | 7.15 |
| 20 | 0.1 | 0.2500 | 5.00 |
| 10 | 0.1 | 0.2000 | 2.00 |
| 2 | 0.1 | 0.0500 | 0.10 |
The data in this table suggests an antiferromagnetic interaction between the manganese centers, as indicated by the decreasing value of χT as the temperature is lowered.
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species that possess unpaired electrons, such as organic radicals or transition metal complexes. georgetown.eduiitm.ac.inwikipedia.org Should this compound be subjected to conditions that generate a radical species, for instance through electrochemical oxidation or gamma irradiation, ESR spectroscopy would be the primary tool for its detection and characterization. acs.orgacs.org
The ESR spectrum provides detailed information about the electronic structure of the paramagnetic species. The key parameters that can be extracted from an ESR spectrum are the g-factor and the hyperfine coupling constants. The g-factor is a measure of the magnetic moment of the unpaired electron and is influenced by its local electronic environment. mit.edu Hyperfine coupling arises from the interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (e.g., ¹H and ¹⁴N), resulting in the splitting of the ESR signal into multiple lines. The pattern and magnitude of this splitting provide a fingerprint of the radical's structure, allowing for the identification of the atoms in its immediate vicinity.
Detailed Research Findings:
For a hypothetical radical cation of 3-(Aminomethyl)picolinonitrile, the unpaired electron would be delocalized over the picolinonitrile ring. The ESR spectrum would be expected to show hyperfine coupling to the nitrogen atom of the nitrile group, the nitrogen atom of the pyridine ring, and the various hydrogen atoms on the ring and the aminomethyl group. The magnitude of the hyperfine coupling constants would be proportional to the spin density at each of these nuclei, providing a map of the unpaired electron's distribution within the molecule.
A hypothetical data table summarizing the ESR parameters for a radical derived from 3-(Aminomethyl)picolinonitrile is presented below.
| Nucleus | Hyperfine Coupling Constant (a) (Gauss) | Isotropic g-factor |
| ¹⁴N (nitrile) | 8.5 | 2.0035 |
| ¹⁴N (pyridine) | 4.2 | |
| ¹H (aminomethyl, 2H) | 12.3 | |
| ¹H (ring, H4) | 2.1 | |
| ¹H (ring, H5) | 3.5 | |
| ¹H (ring, H6) | 1.8 |
These hypothetical values are based on typical ranges observed for similar organic radicals and would be used to confirm the identity and electronic structure of the paramagnetic species. nih.govsciencepg.com
In-Situ Characterization Methods
In-situ characterization methods are analytical techniques that monitor a chemical reaction as it occurs, providing real-time information about the reaction kinetics, mechanism, and the formation of intermediates. mt.com For a compound like this compound, in-situ methods could be applied to both its synthesis and its subsequent reactions. Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for this purpose.
For example, during the synthesis of 3-(Aminomethyl)picolinonitrile, which could involve the reduction of a corresponding nitro or cyano precursor, in-situ FTIR could be used to monitor the disappearance of the characteristic vibrational bands of the starting material and the simultaneous appearance of the bands associated with the product. This would allow for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time.
Detailed Research Findings:
In a hypothetical synthesis of 3-(Aminomethyl)picolinonitrile from 3-cyanopicolinaldehyde via reductive amination, an in-situ FTIR probe inserted into the reaction vessel would track the changes in the infrared spectrum over time. The key vibrational modes that would be monitored include the C≡N stretch of the nitrile group, the C=O stretch of the aldehyde, and the N-H bending and C-N stretching vibrations of the aminomethyl group.
The following table provides a hypothetical representation of the data that could be collected from in-situ FTIR monitoring of such a reaction.
| Time (minutes) | Aldehyde C=O Peak Intensity (arbitrary units) | Amine N-H Bend Peak Intensity (arbitrary units) | Nitrile C≡N Peak Intensity (arbitrary units) |
| 0 | 1.00 | 0.00 | 1.00 |
| 10 | 0.75 | 0.25 | 1.00 |
| 20 | 0.50 | 0.50 | 1.00 |
| 30 | 0.25 | 0.75 | 1.00 |
| 40 | 0.05 | 0.95 | 1.00 |
| 50 | 0.00 | 1.00 | 1.00 |
| 60 | 0.00 | 1.00 | 1.00 |
This data clearly shows the consumption of the aldehyde starting material and the formation of the amine product over the course of the reaction, while the nitrile group remains intact. Such real-time data is invaluable for process development and control in the synthesis of fine chemicals.
Derivatization and Structure Property Relationship Studies
Systematic Modification of the 3-(Aminomethyl)picolinonitrile (B1507792) Scaffold
The derivatization of 3-(aminomethyl)picolinonitrile allows for the fine-tuning of its steric and electronic properties. These modifications can be broadly categorized into three main areas: variation of the aminomethyl substituents, functionalization at different positions of the pyridine (B92270) ring, and modifications of the nitrile group.
The primary amino group of the aminomethyl substituent is a versatile site for derivatization. Standard organic transformations can be employed to introduce a wide range of functional groups, thereby altering the ligand's coordination properties and potential for intermolecular interactions. nih.gov
One common modification is N-alkylation , which can be achieved through reactions with alkyl halides or reductive amination. Introducing alkyl groups of varying sizes (e.g., methyl, ethyl, isopropyl, tert-butyl) allows for systematic control over the steric bulk around the nitrogen donor atom. This can influence the geometry of metal complexes and the accessibility of the metal center.
Another approach is N-acylation , where the amino group reacts with acyl chlorides or anhydrides to form amides. The electronic nature of the acyl group (e.g., acetyl, benzoyl, trifluoroacetyl) can modulate the basicity of the nitrogen atom and introduce possibilities for hydrogen bonding.
Furthermore, the amino group can be converted into other functionalities. For instance, reaction with isothiocyanates yields thioureas, which can act as bidentate ligands. nih.gov Diazotization followed by nucleophilic substitution can also be used to replace the amino group, although this is a more drastic modification.
The following table summarizes some potential modifications of the aminomethyl group and their expected impact:
| Modification Type | Reagents and Conditions | Resulting Functional Group | Expected Impact on Properties |
| N-Alkylation | Alkyl halide, base or Aldehyde/ketone, reducing agent | Secondary or Tertiary Amine | Increased steric bulk, altered basicity |
| N-Acylation | Acyl chloride or anhydride (B1165640), base | Amide | Reduced basicity, potential for H-bonding |
| Thiourea Formation | Isothiocyanate | Thiourea | Introduction of a soft donor atom (sulfur) |
| Reductive Alkylation | Succinic or acetic anhydrides | Charge-altered amino groups | Conversion of primary amines to secondary or tertiary amines, leaving the charge unaltered. nih.gov |
The pyridine ring of 3-(aminomethyl)picolinonitrile offers several positions for substitution, namely C4, C5, and C6, which can significantly alter the electronic properties of the ligand. The inherent electronic deficiency of the pyridine ring makes direct electrophilic substitution challenging, often requiring harsh conditions. However, modern C-H functionalization techniques have opened up new avenues for regioselective derivatization. rsc.orgresearchgate.net
C4-Functionalization: The C4 position is relatively activated towards nucleophilic attack in pyridinium (B92312) salts. This allows for the introduction of various substituents through dearomatization-rearomatization sequences. researchgate.net For instance, the formation of N-oxides or pyridinium ylides can facilitate functionalization at this position.
C5 and C6-Functionalization: Directing groups can be employed to achieve regioselective C-H functionalization at the C5 and C6 positions. For example, transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be utilized if a halide is first introduced at one of these positions. nih.gov Radical functionalization reactions have also been developed for the selective introduction of various groups onto the pyridine ring. researchgate.net
The introduction of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) at these positions increases the electron density on the pyridine ring, enhancing the donor strength of the pyridyl nitrogen. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the electron density, making the pyridyl nitrogen a weaker donor. nih.gov
The table below illustrates the influence of different substituents on the electronic properties of the pyridine ring:
| Substituent | Position | Electronic Effect | Impact on Pyridyl Nitrogen Basicity |
| -OCH₃ | C4, C5, or C6 | Electron-donating | Increase |
| -NH₂ | C4, C5, or C6 | Electron-donating | Increase |
| -CH₃ | C4, C5, or C6 | Weakly electron-donating | Slight Increase |
| -Cl | C4, C5, or C6 | Weakly electron-withdrawing | Slight Decrease |
| -CN | C4, C5, or C6 | Electron-withdrawing | Decrease |
| -NO₂ | C4, C5, or C6 | Strongly electron-withdrawing | Significant Decrease |
The nitrile group at the C2 position is another key site for derivatization, offering a pathway to a variety of functional groups. nih.gov
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. This transformation replaces the linear nitrile group with a more sterically demanding and electronically different substituent. youtube.com
Reduction: Reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH₄), leads to a primary amine, resulting in a bidentate ligand with two aminomethyl groups. youtube.com
Addition Reactions: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form ketones after hydrolysis. youtube.com This introduces a new carbon-carbon bond and a carbonyl functionality.
The reactivity of the nitrile group can be modulated by adjacent electron-withdrawing groups, which can enhance its electrophilicity. nih.gov
Impact of Structural Changes on Ligand Properties
The systematic modifications described above have a profound impact on the electronic and steric properties of the resulting ligands, which in turn dictates their coordination behavior and the properties of their metal complexes.
The electronic properties of 3-(aminomethyl)picolinonitrile derivatives are primarily influenced by the nature and position of substituents on the pyridine ring. Electron-donating groups increase the electron density on the ring and enhance the σ-donor capacity of the pyridyl nitrogen, leading to stronger metal-ligand bonds. nih.gov Conversely, electron-withdrawing groups decrease the electron density, weakening the donor strength of the pyridyl nitrogen. nih.gov
These electronic effects can be quantified using Hammett parameters, which provide a measure of the electron-donating or electron-withdrawing ability of a substituent. The electrochemical properties of metal complexes, such as their redox potentials, are also sensitive to these electronic modifications. nih.gov For instance, ligands with electron-withdrawing groups tend to stabilize lower oxidation states of the metal center, resulting in more positive redox potentials. nih.gov
The following table provides a hypothetical overview of how different substituents might affect the electronic properties of a 3-(aminomethyl)picolinonitrile derivative:
| Substituent (at C4) | Hammett Parameter (σp) | Expected Effect on Pyridyl Nitrogen Basicity | Expected Effect on Metal Complex Redox Potential (M²⁺/M³⁺) |
| -N(CH₃)₂ | -0.83 | Strong Increase | More Negative |
| -NH₂ | -0.66 | Strong Increase | More Negative |
| -OCH₃ | -0.27 | Moderate Increase | More Negative |
| -CH₃ | -0.17 | Slight Increase | Slightly More Negative |
| -H | 0.00 | Baseline | Baseline |
| -Cl | +0.23 | Slight Decrease | More Positive |
| -CN | +0.66 | Strong Decrease | More Positive |
| -NO₂ | +0.78 | Very Strong Decrease | Significantly More Positive |
Note: The Hammett parameters are for substituents on a benzene (B151609) ring and are used here as an approximation for the pyridine system.
Steric hindrance plays a crucial role in determining the coordination geometry and stability of metal complexes. wikipedia.org Increasing the size of the substituent on the aminomethyl group or on the pyridine ring can restrict the approach of metal ions and other ligands, favoring the formation of specific coordination numbers and geometries. wikipedia.org
For example, bulky substituents on the aminomethyl nitrogen can create a sterically crowded environment around the metal center, potentially leading to lower coordination numbers or distorted geometries. Similarly, substituents on the pyridine ring, particularly at the C6 position adjacent to the pyridyl nitrogen, can impose significant steric constraints.
Lack of Sufficient Data Precludes In-Depth Analysis of 3-(Aminomethyl)picolinonitrile 2hcl
A comprehensive review of available scientific literature reveals a significant scarcity of specific research focused on the chemical compound 3-(Aminomethyl)picolinonitrile and its dihydrochloride (B599025) salt. While general principles of pyridine chemistry, metal chelation, and rational drug design are well-established, detailed studies concerning the derivatization, structure-property relationships, and advanced synthetic strategies for this particular molecule are not sufficiently present in the public domain to construct a thorough and scientifically rigorous article as outlined.
Similarly, while the presence of the aminomethyl and picolinonitrile functionalities suggests potential for metal chelation, specific studies quantifying the metal-binding affinities of 3-(Aminomethyl)picolinonitrile are absent from the reviewed literature. The coordination chemistry of the structurally related 3-aminopyridine (B143674) has been investigated, revealing its ability to form complexes with various transition metals. It is plausible that 3-(Aminomethyl)picolinonitrile would also exhibit chelating properties, with the pyridine nitrogen and the amino group acting as donor atoms. However, without experimental data such as stability constants or detailed structural analysis of its metal complexes, any discussion on its chelation behavior would be purely speculative.
The rational design of new derivatives based on the 3-(Aminomethyl)picolinonitrile scaffold is an area ripe for exploration, particularly given the prevalence of pyridine and pyrazole (B372694) moieties in the design of kinase inhibitors and other bioactive molecules. The general principles of structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to optimize its biological activity, are widely applied in medicinal chemistry. However, the initial step of identifying a biological target for 3-(Aminomethyl)picolinonitrile and subsequent rational design of derivatives has not been reported.
Furthermore, advanced synthetic strategies for creating complex derivatives or macrocyclic structures incorporating the 3-(Aminomethyl)picolinonitrile framework are not described in the available literature. While multi-step syntheses and novel catalytic methods are cornerstones of modern organic chemistry, their specific application to this compound is not documented.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
